molecular formula C11H13BrO2 B13193971 2-(4-Bromophenoxy)cyclopentan-1-ol

2-(4-Bromophenoxy)cyclopentan-1-ol

Cat. No.: B13193971
M. Wt: 257.12 g/mol
InChI Key: FQBPQXUMLUBRPS-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a brominated derivative of cyclopentan-1-ol, where a bromophenoxy group is attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)cyclopentan-1-ol typically involves the reaction of 4-bromophenol with cyclopentanone in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the carbonyl carbon of cyclopentanone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-bromophenoxy)cyclopentanone or 2-(4-bromophenoxy)cyclopentanoic acid.

    Reduction: Formation of 2-(4-hydroxyphenoxy)cyclopentan-1-ol.

    Substitution: Formation of 2-(4-aminophenoxy)cyclopentan-1-ol or 2-(4-nitrophenoxy)cyclopentan-1-ol.

Scientific Research Applications

2-(4-Bromophenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)cyclopentan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylphenoxy)cyclopentan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenoxy)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(4-bromophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2

InChI Key

FQBPQXUMLUBRPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=C(C=C2)Br)O

Origin of Product

United States

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